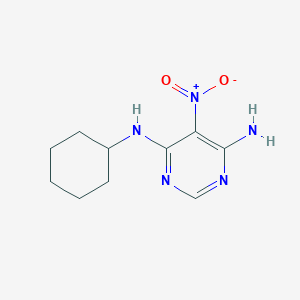

N4-cyclohexyl-5-nitropyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N-cyclohexyl-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c11-9-8(15(16)17)10(13-6-12-9)14-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXVKTCIXVBWKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N4-cyclohexyl-5-nitropyrimidine-4,6-diamine typically involves the reaction of 6-chloro-5-nitropyrimidine-4-amine with cyclohexylamine in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in an inert atmosphere, usually under argon, and at room temperature for several hours. The resulting product is then purified through extraction and drying processes.

Chemical Reactions Analysis

N4-cyclohexyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Oxidation: The cyclohexyl group can be oxidized to form cyclohexanone derivatives under strong oxidizing conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

N4-cyclohexyl-5-nitropyrimidine-4,6-diamine has shown promise as a lead compound in the development of anticancer agents. Studies indicate that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve inhibition of key enzymes involved in cell cycle regulation, particularly cyclin-dependent kinases (CDKs) .

Antiviral Properties

Recent research highlights the compound's potential antiviral activity, particularly against RNA viruses. The presence of the nitro group may facilitate interactions with viral proteins, disrupting their function and inhibiting viral replication . This positions this compound as a candidate for further investigation in antiviral drug development.

Anticancer Studies

In a study evaluating the cytotoxic effects of various pyrimidine derivatives, this compound demonstrated selective toxicity towards human cancer cell lines while sparing normal cells. The study utilized MTT assays to assess cell viability and confirmed that the compound inhibited cell proliferation significantly at low micromolar concentrations .

Antiviral Research

A recent investigation into the antiviral properties of similar compounds revealed that this compound could inhibit viral entry into host cells. This was demonstrated through plaque reduction assays where treated cells showed a significant decrease in viral load compared to untreated controls .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N4-Methyl-5-nitropyrimidine-4,6-diamine | Similar nitropyrimidine structure | Antimicrobial properties |

| 2-(4-benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine | Complex substitution pattern | Potential anti-inflammatory effects |

| 5-Fluorouracil | Pyrimidine analog | Anticancer agent |

Mechanism of Action

The mechanism of action of N4-cyclohexyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

N4-cyclohexyl-5-nitropyrimidine-4,6-diamine can be compared with other similar compounds, such as:

N4-cyclohexyl-N4-ethyl-5-nitropyrimidine-4,6-diamine: This compound has an additional ethyl group attached to the nitrogen atom, which may alter its chemical and biological properties.

6-chloro-5-nitropyrimidine-4-amine: This precursor compound lacks the cyclohexyl group, making it less lipophilic and potentially less biologically active.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

N4-Cyclohexyl-5-nitropyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine core substituted with a cyclohexyl group and a nitro group at the 5-position. The molecular formula is . The presence of the nitro group is particularly noteworthy as it can influence the compound's reactivity and biological properties.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The nitro group may enhance the compound's electrophilicity, allowing it to participate in nucleophilic reactions with biological macromolecules. This interaction can modulate various signaling pathways involved in cellular processes.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties . It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- Cell Lines Tested : Human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2).

- Methodology : Cytotoxicity was assessed using MTT assays, comparing results to established chemotherapeutics like Sorafenib.

| Cell Line | IC50 (µM) | Comparison to Sorafenib |

|---|---|---|

| HTC-116 | 12.5 | More potent |

| HepG-2 | 15.0 | Comparable |

These findings suggest that modifications to the pyrimidine scaffold can significantly enhance anticancer activity.

2. Anti-inflammatory Effects

This compound has also shown potential as an anti-inflammatory agent . Studies indicate that it may inhibit pathways related to inflammatory cytokines such as TNF-α and IL-6:

- Mechanism : The compound may suppress the expression of cyclooxygenase (COX) enzymes involved in inflammation.

3. Immunomodulatory Activity

Preliminary studies suggest that this compound can inhibit signaling pathways related to immune responses, particularly those involving Immunoglobulin E (IgE) and Immunoglobulin G (IgG). This could position it as a candidate for therapeutic applications in allergic conditions or autoimmune diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Effects : A comprehensive evaluation of various derivatives indicated that this compound showed superior efficacy against multiple cancer types compared to other pyrimidine derivatives .

- Inflammation Model : In vivo studies using animal models demonstrated that administration of this compound significantly reduced markers of inflammation and improved clinical outcomes in models of rheumatoid arthritis .

- Immunological Studies : Research highlighted its role in modulating immune responses, suggesting potential applications in treating allergic reactions and autoimmune disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N4-cyclohexyl-5-nitropyrimidine-4,6-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, 5-nitropyrimidine-4,6-diamine derivatives are typically prepared by reacting 4,6-dichloro-5-nitropyrimidine with cyclohexylamine under reflux in a polar aprotic solvent (e.g., DMF or THF). Yields depend on stoichiometry, temperature, and reaction time. In analogous syntheses, N4,N6-disubstituted derivatives achieved yields ranging from 30% to 95% depending on the steric and electronic nature of substituents . Purification often involves column chromatography or recrystallization, with melting points used to confirm purity (e.g., 159–161°C for chlorobenzyl derivatives) .

Q. How are physicochemical properties (e.g., solubility, stability) of this compound characterized?

- Methodological Answer : Key properties include:

- Density : ~1.68 g/cm³ (similar to unsubstituted 5-nitropyrimidine-4,6-diamine) .

- Thermal stability : Melting points of related derivatives range from 77°C to 197°C, influenced by substituent rigidity .

- Solubility : Generally low in water but soluble in DMSO or DMF. Stability is maintained under inert atmospheres at 2–8°C .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 8.0–9.0 ppm) and cyclohexyl protons (δ 1.0–2.5 ppm). Nitro groups cause deshielding in adjacent carbons .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. For example, a derivative with MW 155.11 showed a base peak at m/z 156 .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian16 can predict reaction pathways and transition states. For example, solvent effects (e.g., dielectric constant of DMF) and substituent electronic profiles (e.g., electron-withdrawing nitro groups) are modeled to assess nucleophilic attack feasibility. This approach reduced trial-and-error in synthesizing derivatives like N4,N6-diethyl-5-nitropyrimidine-4,6-diamine (89% yield) .

Q. What is the impact of N4-cyclohexyl substitution on biological activity, particularly in kinase inhibition?

- Methodological Answer : The cyclohexyl group enhances lipophilicity, improving membrane permeability. In pyrimidine-4,6-diamine derivatives, bulky substituents like cyclohexyl increase selectivity for kinases (e.g., FLT3 or JAK3) by occupying hydrophobic pockets. For instance, fluorinated analogs showed IC₅₀ values <100 nM against FLT3 due to optimized π-π stacking and hydrogen bonding .

Q. How do structural modifications at the N4 and N6 positions affect electronic properties and binding affinity?

- Methodological Answer : Substituent effects are analyzed via Hammett constants (σ) and steric parameters (Es). For example:

Q. What strategies resolve contradictions in activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from metabolic stability or off-target effects. Solutions include:

- Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., nitro-reduced intermediates).

- Pharmacokinetic Optimization : PEGylation or prodrug approaches improve bioavailability, as seen in analogs like PTC596 (Unesbulin) .

- Target Engagement Assays : Cellular thermal shift assays (CETSA) confirm target binding in vivo .

Q. How does the nitro group influence the compound’s redox properties and potential toxicity?

- Methodological Answer : The nitro group can undergo enzymatic reduction to nitroso or hydroxylamine intermediates, generating reactive oxygen species (ROS). Toxicity is mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.